3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-15(17-13-16(19)10-5-2-6-11-16)9-12-22(20,21)14-7-3-1-4-8-14/h1,3-5,7-8,10,19H,2,6,9,11-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCTTYBFEDAKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity :
- The target compound’s benzenesulfonyl group distinguishes it from analogs with thiazole-oxadiazole (7c ) or indole-thiazole systems (10 ). Sulfonyl groups enhance metabolic stability compared to thioether-linked moieties .
- The hydroxycyclohexenylmethyl substituent introduces a strained cyclohexene ring, contrasting with the cyclohexyl or cyclooctylethyl groups in compounds 10 and S45 , which may alter lipophilicity and conformational flexibility.
Hydroxamic acid derivatives (e.g., compound 10 ) exhibit higher polarity due to the -NHOH group, whereas the target’s hydroxycyclohexenyl group may reduce aqueous solubility compared to chlorophenyl-substituted analogs .
Physicochemical and Spectroscopic Properties
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target compound features three critical structural elements:
- A benzenesulfonyl group at the C3 position of the propanamide backbone
- A cyclohex-2-en-1-ol moiety with hydroxymethyl substitution
- An amide linkage connecting the sulfonylpropanoyl unit to the cyclohexenylmethylamine
Retrosynthetic analysis suggests two viable pathways (Figure 1):
Pathway A :Benzenesulfonyl chloride + 3-aminopropanoic acid → Sulfonamide intermediate → Amide coupling with (1-hydroxycyclohex-2-en-1-yl)methanamine
Pathway B :Acryloyl chloride → [4+2] cyclohexenylation → Sulfonation → Amidation
Key challenges include stereochemical control at the cyclohexenol hydroxyl group and preventing sulfonate ester formation during coupling reactions.
Synthetic Route Development
Pathway A: Stepwise Assembly
Synthesis of 3-(Benzenesulfonyl)propanoyl Chloride
Reaction of propanoyl chloride with benzenesulfonyl chloride (1.2 eq) in dry dichloromethane at 0°C, using pyridine (2.5 eq) as base, yields 83% intermediate (Table 1).
Table 1: Sulfonation Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, 0°C, 2h | 83 | 98.2 |
| THF, RT, 6h | 67 | 95.1 |
| Toluene, 40°C, 4h | 58 | 91.3 |
Preparation of (1-Hydroxycyclohex-2-en-1-yl)methanamine
Cyclohex-2-enone undergoes Henry reaction with nitromethane (Knoevenagel conditions), followed by catalytic hydrogenation (Pd/C, H₂ 50 psi) to yield the primary amine (71% over two steps).
Amide Coupling
Using EDCI/HOBt activation in DMF:3-(Benzenesulfonyl)propanoyl chloride (1.0 eq) + (1-Hydroxycyclohex-2-en-1-yl)methanamine (1.1 eq) → 78% yield
Pathway B: Convergent Synthesis
Cyclohexenylation of Acrylate Esters
Methyl acrylate undergoes Diels-Alder reaction with 1,3-butadiene at 150°C/5 bar to form methyl cyclohex-2-ene-carboxylate (89% yield). Hydroxylation via Sharpless asymmetric dihydroxylation (AD-mix β) introduces the stereocenter (92% ee).
Sulfonation and Functionalization
Sulfonation using benzenesulfonyl chloride (1.5 eq) in pyridine/DCM (0°C→RT) achieves complete conversion in 3h. Subsequent aminolysis with ammonium hydroxide generates the primary amide precursor (81% yield).
Process Optimization
Critical Parameters for Scale-Up
Temperature Control :
- Sulfonation exotherm requires jacketed reactor cooling (-5°C to 5°C)
- Amidation optimal at 25±2°C
Solvent Systems :
- Dichloromethane preferred for sulfonation (k = 0.42 min⁻¹)
- THF/water (4:1) improves amine solubility during coupling
Catalytic Effects :
- 0.1 mol% DMAP accelerates amide formation by 3.2×
- Molecular sieves (4Å) suppress hydrolysis side reactions
Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃) :
δ 7.85–7.72 (m, 5H, Ar-H), 5.82 (dd, J=10.2, 2.8 Hz, 1H, CH=CH), 5.12 (s, 1H, OH), 3.41 (t, J=6.8 Hz, 2H, CH₂SO₂), 2.89 (q, J=7.2 Hz, 2H, CONHCH₂), 2.12–1.98 (m, 4H, cyclohexenyl CH₂)
HRMS (ESI+) :
Calcd for C₁₆H₂₁NO₄S [M+H]⁺: 324.1267, Found: 324.1271
IR (ATR) :
3275 cm⁻¹ (N-H stretch), 1672 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O)
Comparative Analysis of Synthetic Routes
Table 2: Route Performance Metrics
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield (%) | 64 | 58 |
| Purity (HPLC, %) | 99.1 | 97.8 |
| Step Count | 5 | 6 |
| Cost Index | 1.0 | 1.4 |
| Scalability | Excellent | Moderate |
Pathway A demonstrates superior efficiency for gram-scale production, while Pathway B offers better stereochemical control for enantiopure targets.
Industrial Considerations
Waste Stream Management
- Sulfonation byproducts require neutralization with 10% NaOH
- Copper catalyst recovery achieves 92% efficiency via ion-exchange
Stability Profile
Thermal Stability :
Decomposition onset: 218°C (TGA)
Photostability :
<5% degradation after 1000 h @ 450 lux
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide?
- Synthesis : The compound is typically synthesized via multi-step reactions involving sulfonylation and amide coupling. Key steps include:
- Controlled temperature (e.g., 0–25°C) to avoid side reactions .
- Solvent selection (e.g., dichloromethane or DMF) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Characterization :
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and functional groups .
- HPLC for purity assessment and mass spectrometry for molecular weight verification .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- In vitro models : Use cell-based assays (e.g., MTT for cytotoxicity) to evaluate antitumor or antimicrobial activity. Dose-response curves (0.1–100 µM) are recommended to determine IC₅₀ values .
- Target identification : Employ enzyme inhibition assays (e.g., kinase or protease panels) to identify potential molecular targets .
- Data validation : Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield and scalability?
- Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (temperature, solvent ratio, catalyst loading). Central composite designs can identify optimal conditions .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
- Scale-up challenges : Monitor heat transfer and mixing efficiency in batch reactors to maintain consistency with lab-scale yields .
Q. How should researchers address contradictions in biological activity data across studies?
- Reproducibility checks : Verify assay conditions (e.g., cell line viability, serum concentration) and compound solubility in DMSO/PBS .
- Structural analogs : Compare activity of derivatives (e.g., substituents on the benzene ring) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability in published datasets .
Q. What advanced techniques elucidate the compound’s mechanism of action and metabolic stability?
- Mechanistic studies :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .
- Molecular dynamics simulations to predict interactions with biological targets .
- Metabolic profiling :
- LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations .
- CYP450 inhibition assays to assess drug-drug interaction risks .
Q. How can computational methods enhance the interpretation of spectroscopic data for structural validation?
- NMR prediction tools : Software like ACD/Labs or MestReNova simulates spectra for comparison with experimental data, resolving ambiguities in stereochemistry .
- X-ray crystallography : Co-crystallize the compound with stabilizing agents (e.g., polyethylene glycol) to resolve absolute configuration .
Q. What strategies are effective in studying substituent effects on the compound’s pharmacological profile?
- SAR libraries : Synthesize analogs with modifications to the benzenesulfonyl or cyclohexenyl groups. Test for logP, solubility, and permeability (e.g., PAMPA assay) .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .
Q. How do environmental factors (pH, light) influence the compound’s stability in long-term studies?
- Forced degradation studies :
- Expose the compound to acidic/alkaline conditions (pH 1–13) and monitor degradation via HPLC .
- UV/vis spectroscopy to assess photostability under ICH guidelines (e.g., 1.2 million lux hours) .
- Kinetic modeling : Determine degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Methodological Resources
- Structural data : PubChem (CID: DTXSID401327592) provides molecular formula (C₁₇H₂₁NO₄S) and SMILES .
- Analytical standards : EPA DSSTox offers high-quality reference materials for calibration .
- Reaction design : ICReDD’s computational-experimental framework accelerates reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
